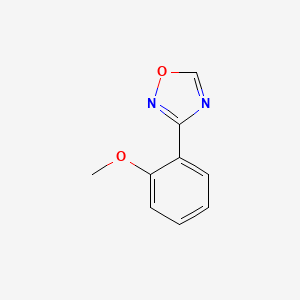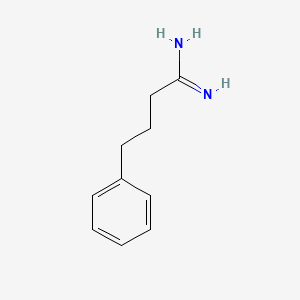
Ethyl 4-hydroxy-6-phenylpyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-hydroxy-6-phenylpyridine-2-carboxylate is a chemical compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a hydroxy group, a phenyl group, and an ethyl ester group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of ethyl 4-hydroxy-6-phenylpyridine-2-carboxylate typically involves the reaction of 4-hydroxy-6-phenylpyridine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Ethyl 4-hydroxy-6-phenylpyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures.
Applications De Recherche Scientifique
Ethyl 4-hydroxy-6-phenylpyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and inflammatory conditions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of ethyl 4-hydroxy-6-phenylpyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Ethyl 4-hydroxy-6-phenylpyridine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-hydroxy-2-phenylpyridine-3-carboxylate: Similar structure but different substitution pattern on the pyridine ring.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-Hydroxy-6-phenylpyridine-2-carboxylic acid: Similar structure but without the ester group. These compounds share some chemical properties and reactivity but may differ in their biological activities and applications, highlighting the uniqueness of this compound .
Propriétés
Formule moléculaire |
C14H13NO3 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
ethyl 4-oxo-6-phenyl-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-2-18-14(17)13-9-11(16)8-12(15-13)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,15,16) |
Clé InChI |
AOMOUNLHMRSJJY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=O)C=C(N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-5-nitrospiro[benzimidazole-2,1'-cyclohexan]-4-amine 1-oxide](/img/structure/B12447558.png)
![[(2-Bromo-6-chlorophenyl)methyl]hydrazine](/img/structure/B12447560.png)
![(3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-3-(phenylimino)-1,3-dihydro-2H-indol-2-one](/img/structure/B12447561.png)
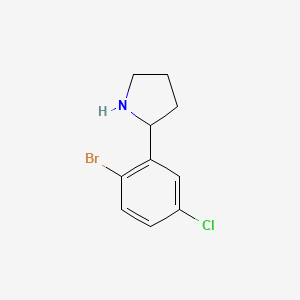
![N-{4-tert-butyl-1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-2-carboxamide](/img/structure/B12447574.png)

![1,3-dicyclohexyl-5-{[(2-ethylphenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12447577.png)
![(5E)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12447581.png)
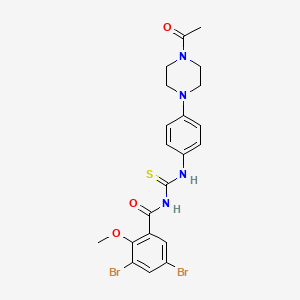
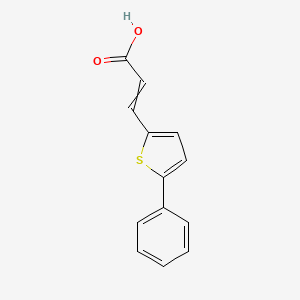
![2-ethoxy-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl thiophene-2-carboxylate](/img/structure/B12447592.png)

